molecular formula C11H16N2O2 B3284300 Ethyl 4-(1-hydrazinylethyl)benzoate CAS No. 78254-87-2

Ethyl 4-(1-hydrazinylethyl)benzoate

Cat. No.: B3284300
CAS No.: 78254-87-2
M. Wt: 208.26
InChI Key: OEZNTSMHCAKDNV-UHFFFAOYSA-N
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Description

Ethyl 4-(1-hydrazinylethyl)benzoate is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . It is an ester derivative of benzoic acid and contains a hydrazine functional group, which makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(1-hydrazinylethyl)benzoate can be synthesized through the esterification of 4-(1-hydrazinylethyl)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, with an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-hydrazinylethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(1-hydrazinylethyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(1-hydrazinylethyl)benzoate involves its interaction with molecular targets through its hydrazine and ester functional groups. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and exert therapeutic effects .

Comparison with Similar Compounds

Ethyl 4-(1-hydrazinylethyl)benzoate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of hydrazine and ester functional groups, which provide a versatile platform for chemical modifications and applications in diverse fields.

Properties

IUPAC Name

ethyl 4-(1-hydrazinylethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-15-11(14)10-6-4-9(5-7-10)8(2)13-12/h4-8,13H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZNTSMHCAKDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(C)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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